Cas no 2229591-67-5 (2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine)

2-Fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine is a fluorinated organic compound featuring a 1,2,4-triazole moiety and a primary amine functional group. The presence of fluorine enhances its metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The triazole ring contributes to its potential as a ligand or building block in medicinal chemistry, particularly for targeting enzymes or receptors. Its structural versatility allows for further derivatization, enabling the development of novel bioactive molecules. The compound’s balanced polarity and reactivity facilitate its use in cross-coupling reactions or as a precursor for heterocyclic scaffolds. Suitable for research applications requiring fluorinated amines with heterocyclic modifications.
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine structure
2229591-67-5 structure
商品名:2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
CAS番号:2229591-67-5
MF:C6H11FN4
メガワット:158.176743745804
CID:6123058
PubChem ID:165850740

2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
    • EN300-1727845
    • 2229591-67-5
    • インチ: 1S/C6H11FN4/c7-6(3-8)1-2-11-5-9-4-10-11/h4-6H,1-3,8H2
    • InChIKey: FFOSECWSTIPTGO-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)CCN1C=NC=N1

計算された属性

  • せいみつぶんしりょう: 158.09677453g/mol
  • どういたいしつりょう: 158.09677453g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 56.7Ų

2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727845-0.25g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
0.25g
$1170.0 2023-09-20
Enamine
EN300-1727845-0.5g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
0.5g
$1221.0 2023-09-20
Enamine
EN300-1727845-0.1g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
0.1g
$1119.0 2023-09-20
Enamine
EN300-1727845-5.0g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
5g
$3687.0 2023-05-27
Enamine
EN300-1727845-0.05g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
0.05g
$1068.0 2023-09-20
Enamine
EN300-1727845-2.5g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
2.5g
$2492.0 2023-09-20
Enamine
EN300-1727845-10.0g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
10g
$5467.0 2023-05-27
Enamine
EN300-1727845-1.0g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
1g
$1272.0 2023-05-27
Enamine
EN300-1727845-1g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
1g
$1272.0 2023-09-20
Enamine
EN300-1727845-5g
2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine
2229591-67-5
5g
$3687.0 2023-09-20

2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine 関連文献

2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amineに関する追加情報

Chemical Compound CAS No 2229591-67-5: 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine

The chemical compound with CAS No 2229591-67-5, commonly referred to as 2-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-amine, is a fascinating molecule with a diverse range of applications in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorine atom at the second position of a butanamine backbone and a 1H-1,2,4-triazole group at the fourth position. The presence of these functional groups makes it highly versatile and valuable in various chemical reactions.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The triazole group in this compound is particularly interesting as it can participate in hydrogen bonding and π-interactions, which are crucial for molecular recognition and binding affinity in biological systems. This makes CAS No 2229591-67-based compounds ideal candidates for exploring new drug leads targeting various therapeutic areas.

The synthesis of 2-fluoro-4-(1H-1,2,4-triazol-substituted butanamines has been optimized through various methodologies. One notable approach involves the use of click chemistry principles, where the triazole ring is formed via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method not only enhances the efficiency of synthesis but also allows for the incorporation of diverse substituents, expanding the scope of potential applications.

In terms of applications, this compound has shown promise in the development of bioactive molecules with potential anti-inflammatory and anticancer properties. For instance, recent research has demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in studying cancer biology and therapeutic interventions.

The fluorine atom at the second position plays a critical role in modulating the physical and chemical properties of the molecule. Fluorine substitution often enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. Furthermore, the presence of fluorine allows for fine-tuning of electronic effects, enabling interactions with specific biological targets.

From an analytical standpoint, the characterization of CAS No 2229591-based compounds has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the molecular structure and purity, ensuring high-quality standards for research and development purposes.

In conclusion, CAS No 2229591-67-based compounds represent a significant advancement in modern organic chemistry. Their unique structural features and versatile functional groups make them invaluable tools for exploring new chemical entities with potential therapeutic applications. As research continues to uncover their full potential, these compounds are poised to play a pivotal role in shaping future drug discovery efforts.

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